(S)-1-(2,3-Dimethoxyphenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(1S)-1-(2,3-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-7,11H,1-3H3/t7-/m0/s1 |
InChI Key |
CFTDWZSHQBCEMC-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)OC)OC)O |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)OC)O |
Origin of Product |
United States |
Biological Activity
(S)-1-(2,3-Dimethoxyphenyl)ethan-1-ol, also known as a chiral building block in organic synthesis, has garnered interest due to its potential biological activities. This compound is characterized by the presence of two methoxy groups on the aromatic ring, which may influence its interaction with biological targets. The following sections will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chiral center at the carbon atom bonded to the hydroxyl group, which contributes to its unique biological properties. The methoxy groups enhance the lipophilicity and steric properties of the molecule, potentially affecting its pharmacokinetics and interaction with biological receptors.
This compound is believed to exert its biological effects through various mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors in biological systems, influencing metabolic pathways. Its methoxy substituents can modulate binding affinities and selectivity towards these targets.
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress .
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by modulating key apoptotic proteins such as p53 and Bcl-2 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | TBD | Apoptosis induction |
| Sinensetin III | HepG2 | 1.38 - 3.21 | β-tubulin inhibition |
The IC50 values for similar compounds suggest that this compound may have comparable potency against hepatocellular carcinoma cells.
Anti-inflammatory Activity
In addition to its anticancer potential, this compound may exhibit anti-inflammatory effects. Research indicates that related compounds can reduce the release of pro-inflammatory cytokines such as TNF-α and IFN-γ . This suggests a possible therapeutic role in inflammatory diseases.
Study 1: Cytotoxicity Screening
In a cytotoxicity screening study involving various synthesized compounds, this compound was tested against several cancer cell lines. The results indicated significant cytotoxic effects at specific concentrations, highlighting its potential as a lead compound for further development in cancer therapy .
Study 2: Enzymatic Interaction Analysis
A study focused on the enzymatic interactions of this compound demonstrated its ability to inhibit specific enzymes involved in cancer metabolism. This inhibition was linked to reduced cell proliferation in vitro .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone Derivatives with 2,3-Dimethoxyphenyl Groups
The chalcone (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one () shares the 2,3-dimethoxyphenyl moiety but differs in its α,β-unsaturated ketone backbone. This compound exhibited 31.58% inhibition against Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR), suggesting that the 2,3-dimethoxy group contributes to electrostatic interactions in enzyme inhibition. However, the amino group on the opposing aromatic ring enhances activity (50% inhibition in another analog), emphasizing the role of substituent polarity .
Table 1: Key Differences in Chalcone vs. Target Compound
Chiral Alcohols with Fluorinated Substituents
(S)-1-(3,4-Difluorophenyl)ethanol () replaces the methoxy groups with fluorine atoms. This substitution reduces molecular weight (158.15 g/mol vs. ~182.09 g/mol) and alters electronic properties. Fluorine’s electronegativity increases metabolic stability compared to methoxy groups, making it favorable in drug design. However, the absence of methoxy groups may limit hydrogen-bonding interactions critical for target binding .
Ethanol Derivatives with Varied Substituent Positioning
2-(2,3-Dimethoxyphenyl)ethanol (CAS 13335-51-8, ) is a positional isomer of the target compound. Here, the phenyl group is on the second carbon of ethanol, yielding a primary alcohol. This structural difference impacts solubility and reactivity:
Aromatic Ketones and Glycol Ethers
- 1-[4-(tert-Butyl)phenyl]ethanone (): A ketone derivative with a tert-butyl group. The absence of methoxy groups and presence of a bulky substituent result in lower polarity (density: 0.964 g/cm³) and higher volatility (boiling point: 117°C). Such compounds are typically used as solvents or intermediates in fragrances .
- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (–4): A glycol ether with a branched alkyl chain. Classified as acutely toxic (Category 4 oral toxicity), it highlights how ether linkages and alkyl groups increase toxicity compared to methoxy-substituted alcohols .
Complex Molecules with Dimethoxyphenyl Moieties
Example 321 in incorporates a 2,3-dimethoxyphenyl group into a pyrrolo-pyridazine carboxamide. The methoxy groups likely enhance solubility and binding affinity in biological targets, while fluorine and iodine substituents modulate electronic effects. This underscores the versatility of dimethoxyphenyl groups in medicinal chemistry .
Data Tables
Table 2: Physicochemical Properties of Selected Compounds
Preparation Methods
Reduction of 2,3-Dimethoxyacetophenone or Analogous Ketones
The most straightforward and commonly reported approach to prepare (S)-1-(2,3-dimethoxyphenyl)ethan-1-ol involves the enantioselective reduction of the corresponding 2,3-dimethoxyacetophenone. This method is widely used for related compounds such as 1-(3,4-dimethoxyphenyl)ethanol, which serves as a close analogue.
1.1 Catalytic Hydrogenation Using Raney-Nickel
- The reduction of 3,4-dimethoxyacetophenone to 1-(3,4-dimethoxyphenyl)ethanol has been effectively achieved by catalytic hydrogenation using Raney-nickel catalyst in a protic solvent, typically aqueous medium.
- Reaction conditions include temperatures from 25°C to 100°C (preferably 50–100°C) and hydrogen pressure between 1–20 bar (preferably 5–10 bar).
- The catalyst amount ranges from 0.05 to 0.5 parts by mass relative to the substrate.
- The process yields a high purity product that crystallizes easily, simplifying isolation without need for extensive purification.
- This method is scalable and avoids costly reagents or complicated work-ups, making it industrially attractive.
- Although this specifically references 3,4-dimethoxyacetophenone, the analogous 2,3-dimethoxyacetophenone is expected to behave similarly under these conditions.
- This process was detailed in patent literature (EP1000005B1, US6403843B1) and is considered a robust approach for large-scale preparation.
1.2 Sodium Borohydride Reduction
- Sodium borohydride (NaBH4) reduction of 3,4-dimethoxyacetophenone and related ketones is a classical method yielding the secondary alcohol.
- This method operates under mild conditions using anhydrous or protic solvents such as ethanol or isopropanol.
- While effective, NaBH4 reductions often require careful control to avoid over-reduction or side reactions and may produce mixtures of stereoisomers unless chiral auxiliaries or catalysts are employed.
- The method is less favored for large-scale due to reagent cost and waste disposal issues but is common for laboratory synthesis.
Alternative Synthetic Routes Involving Etherification and Reduction
A multi-step approach involving ether formation followed by reduction has also been reported in related systems:
- Phenols substituted with methoxy groups are reacted with bromoacetophenone derivatives in the presence of potassium carbonate (K2CO3) in acetone to form phenoxyacetophenone intermediates.
- These intermediates are then subjected to reduction by sodium borohydride in ethanol/water mixtures to yield the corresponding phenoxy-substituted ethanols.
- This method allows for structural variation and introduction of different methoxy substitution patterns on the aromatic rings.
- Yields are generally high (85–95%) and products are isolated as crystalline solids.
- NMR data confirm the structure and purity of the products.
- Although this method is described for 3,4-dimethoxy and 2,6-dimethoxy derivatives, it provides a useful framework for synthesizing 2,3-dimethoxy analogues by substituting the appropriate bromoacetophenone and phenol precursors.
Synthesis via Nitrile Intermediates and Reductive Amination
- A more complex route involves the preparation of (3,4-dimethoxyphenyl)acetonitrile followed by reaction with amines and subsequent reduction with sodium borohydride.
- This method, detailed in Organic Syntheses, involves multiple steps including amination and reduction to yield the corresponding dimethoxyphenyl ethanols.
- The process requires careful handling of reagents and work-up but can provide good yields (93–96%) of the target alcohols.
- This route is less direct but useful when specific substitution or functionalization is needed.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Scalability | Notes |
|---|---|---|---|---|---|
| Catalytic Hydrogenation (Raney-Ni) | Raney-nickel, H2, aqueous medium | 50–100 °C, 5–10 bar H2 | High (>90) | Excellent | High purity, easy isolation, scalable |
| Sodium Borohydride Reduction | NaBH4, EtOH or iPrOH | Room temp to mild heating | Moderate to high | Moderate | Requires purification, stereochemistry control needed |
| Phenol Etherification + Reduction | K2CO3, acetone, NaBH4 | Reflux acetone, RT reduction | 85–95 | Good | Allows substitution pattern variation |
| Nitrile Intermediate Route | Dimethylamine, Cu(I)Cl, NaBH4 | Reflux ethanol, followed by reduction | 93–96 | Limited | Multi-step, complex work-up |
Q & A
Q. How to design scalable synthetic routes without compromising enantiomeric purity?
- Methodological Answer :
- Continuous Flow Systems : Improve heat/mass transfer for consistent enantioselectivity.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
